molecular formula C8H11NO4S B102634 2,5-Dimethoxybenzenesulfonamide CAS No. 19116-90-6

2,5-Dimethoxybenzenesulfonamide

Cat. No. B102634
CAS RN: 19116-90-6
M. Wt: 217.24 g/mol
InChI Key: MMHMYFWOECSGDR-UHFFFAOYSA-N
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Description

2,5-Dimethoxybenzenesulfonamide is a compound that belongs to the class of organic compounds known as sulfonamides. Sulfonamides are characterized by the presence of a sulfonamide group, which is a sulfur atom double-bonded to two oxygen atoms and single-bonded to a nitrogen atom. This functional group is attached to an aromatic ring, which in the case of 2,5-dimethoxybenzenesulfonamide, is further substituted with two methoxy groups at the 2nd and 5th positions.

Synthesis Analysis

The synthesis of various sulfonamide molecules, including those with substitutions on the benzenesulfonamide moiety, has been a subject of interest due to their pharmacological significance. For instance, the synthesis of N-aryl-2,5-dimethoxybenzenesulfonamides involves the use of different aryl groups, which can lead to different molecular conformations and supramolecular architectures . Another example is the synthesis of sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride, which are synthesized by the interaction of N-methyl-benzenesulfonamide with chlorosulfonic acid .

Molecular Structure Analysis

The molecular structure of sulfonamide compounds can be characterized using various spectroscopic and crystallographic techniques. For example, the crystal structure of N-aryl-2,5-dimethoxybenzenesulfonamides has been determined, revealing different intramolecular interactions such as C-H...O and N-H...Cl, which stabilize the molecular conformation . Similarly, the molecular structure of other related compounds has been characterized by single-crystal X-ray diffraction, providing insights into the crystal packing and intermolecular interactions .

Chemical Reactions Analysis

Sulfonamide compounds can participate in various chemical reactions due to their reactive functional groups. For instance, the aminohalogenation reaction has been used to synthesize novel sulfonamide compounds with potential anticancer properties . Additionally, the Mitsunobu reaction and conventional alkylation methods have been employed to synthesize N,N-disubstituted sulfonamides from 2,4-dinitrobenzenesulfonamides .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide compounds can be studied using experimental techniques such as FT-IR and FT-Raman spectroscopy, as well as computational methods like density functional theory (DFT). These studies provide information on the vibrational modes, molecular conformation, and electronic structure of the compounds. For example, the vibrational spectroscopic properties of nitrobenzenesulfonamides have been determined, and the effects of the nitro group on the characteristic bands in the spectra have been discussed . Additionally, the synthesis of 2-amino-5-methanesulfonylaminobenzenesulfonamide has been optimized for large-scale production, highlighting the practical aspects of synthesizing sulfonamide derivatives .

Scientific Research Applications

Sensor Development

  • Heavy Metal Sensors : 2,5-Dimethoxybenzenesulfonamide derivatives, like N,N′-(ethane-1,2-diyl)bis(2,5-dimethoxybenzenesulfonamide) (EBDMBS), have been utilized for the development of highly efficient sensors for heavy metal ions like Co2+ in environmental and healthcare applications. These sensors exhibit high sensitivity, large dynamic concentration ranges, and long-term stability (Sheikh et al., 2016).

Crystal Structure and Pharmacology

  • Supramolecular Architectures : Various N-aryl-2,5-dimethoxybenzenesulfonamides have been synthesized and studied for their crystal structures. These compounds display different supramolecular architectures, built by weak intermolecular interactions, which are important in the development of pharmacological activities (Shakuntala et al., 2017).

Corrosion Inhibition

  • Corrosion Inhibition in Metals : Piperidine derivatives containing 2,5-dimethoxybenzenesulfonamide, such as (1-(5-fluoro-2-(methylthio) pyrimidine-4-yl) piperidine-4-yl)-2,5-dimethoxybenzenesulfonamide (FMPPDBS), have been studied for their corrosion inhibition properties on iron surfaces. This is important for protecting metals in industrial applications (Kaya et al., 2016).

Chemical Reactions and Interactions

  • Chemical Reactions : Studies on the reaction of dimethoxycarbene with compounds containing 2,5-dimethoxybenzenesulfonamide moieties have been conducted, providing insights into complex chemical processes and potential applications in synthetic chemistry (Mlostoń & Heimgartner, 2007).

Drug Development and Synthesis

  • Anticancer Agent Development : Research on derivatives of 2,5-dimethoxybenzenesulfonamide has contributed to the development of novel anticancer agents. For instance, the structure-activity relationship of certain compounds has been studied for their potential use in cancer treatment (Mun et al., 2012).

  • Medical Intermediates : The synthesis of medical intermediate molecules like 2,5-dimethoxy-4-ethylthio-benzeneethanamine, which is used in treating psychotic and schizophrenic psychosis, involves the use of 2,5-dimethoxybenzenesulfonamide derivatives (Zhimin, 2003).

Vaccine Adjuvants

  • Vaccine Adjuvants : Compounds like N-(4-chloro-2,5-dimethoxyphenyl)-4-ethoxybenzenesulfonamide have been identified as activators of innate immunity, showing potential as synthetic adjuvants for enhancing vaccine efficacy (Sato-Kaneko et al., 2021).

Safety And Hazards

When handling 2,5-Dimethoxybenzenesulfonamide, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment should be used, and adequate ventilation should be ensured .

Future Directions

While specific future directions for 2,5-Dimethoxybenzenesulfonamide are not detailed in the search results, the study and development of sulfonamides continue to be an active area of research due to their pharmacological importance .

properties

IUPAC Name

2,5-dimethoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO4S/c1-12-6-3-4-7(13-2)8(5-6)14(9,10)11/h3-5H,1-2H3,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMHMYFWOECSGDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20172637
Record name Benzenesulfonamide, 2,5-dimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20172637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dimethoxybenzenesulfonamide

CAS RN

19116-90-6
Record name 2,5-Dimethoxybenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19116-90-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenesulfonamide, 2,5-dimethoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019116906
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenesulfonamide, 2,5-dimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20172637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of 15.0 g (0.063 mole) of 2,5-dimethoxybenzenesulfonyl chloride in 150 mL of tetrahydrofuran was added dropwise 80 mL of ammonia (28% aqueous solution). After complete addition the mixture was allowed to stir for 1.75 hours at room temperature. Upon standing the mixture separated into two phases. The organic phase was removed from the aqueous phase and was evaporated under reduced pressure to leave a solid residue. This residue was recrystallized from hot water (125 mL) and ethanol (40 mL) to yield 13.1 g of 2,5-dimethoxyphenylsulfonamide (mp 146.5-148.5).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
37
Citations
TA Sheikh, MN Arshad, MM Rahman, AM Asiri… - Journal of …, 2016 - Elsevier
Two bis-sulfonamides, N,N′-(ethane-1,2-diyl)bis(2,5-dimethoxybenzenesulfonamide) (EBDMBS) and N,N′-(ethane-1,2-diyl)bis(2-methoxy-5-bromobenzenesulfonamide) (EBMBBS) …
Number of citations: 18 www.sciencedirect.com
K Shakuntala, S Naveen, NK Lokanath, PA Suchetan - uomphysics.net
Crystal structures of two isomeric compounds of formula C14H14NO4SCl, namely N-(2-chlorophenyl)-2, 5-dimethoxybenzenesulfonamide (I) and N-(4-chlorophenyl)-2, 5-dimethoxy-…
Number of citations: 0 uomphysics.net
K Shakuntala, S Naveen, NK Lokanath… - … Section C: Structural …, 2017 - scripts.iucr.org
The synthesis and evaluation of the pharmacological activities of molecules containing the sulfonamide moiety have attracted interest as these compounds are important …
Number of citations: 6 scripts.iucr.org
TA Sheikh, MN Arshad, MM Rahman, AM Asiri… - Inorganica Chimica …, 2017 - Elsevier
The heavy metals are naturally occurring elements and becoming the main source of pollution in our eco-environment due to their commercial applications. So, for the probe of heavy …
Number of citations: 138 www.sciencedirect.com
TA Sheikh, MN Arshad, AM Asiri… - New Journal of …, 2018 - pubs.rsc.org
Our environment is becoming more polluted due to the commercial applications of toxic chemicals and heavy metal cations. So, for the sensing of heavy metal cations in aqueous …
Number of citations: 10 pubs.rsc.org
S Kaya, L Guo, C Kaya, B Tüzün, IB Obot… - Journal of the Taiwan …, 2016 - Elsevier
The adsorption and corrosion inhibition properties of three piperidine derivatives namely, (1-(5-fluoro-2-(methylthio) pyrimidine-4-yl) piperidine-4-yl)-2,5-dimethoxybenzenesulfonamide …
Number of citations: 182 www.sciencedirect.com
K Oh, T Matsumoto, T Hoshi… - Journal of Pesticide …, 2014 - jstage.jst.go.jp
We screened a compound library to identify chemicals that retarded plant growth. From a chemical library of 9,600 compounds, one compound (BSA-1) inhibited the hypocotyls length of …
Number of citations: 2 www.jstage.jst.go.jp
CBP Kumar, KN Mohana, HB Muralidhara - Ionics, 2015 - Springer
The inhibition ability of three newly synthesized piperidine sulphonamides toward the mild steel (MS) corrosion was investigated using mass loss and electrochemical techniques. The …
Number of citations: 27 link.springer.com
N Deka, S Bajare, J Anthony, A Nair… - International …, 2013 - downloads.hindawi.com
Metabolic syndrome is a widely prevalent multifactorial disorder associated with an increased risk of cardiovascular disease and type 2 diabetes mellitus. High plasma levels of insulin …
Number of citations: 19 downloads.hindawi.com
S Bajare, J Anthony, A Nair, R Marita, A Damre… - European journal of …, 2012 - Elsevier
The thiazolidinediones (TZDs) are a class of oral antidiabetic drugs that improve insulin sensitivity in patients with type 2 diabetes. Although the mechanism by which the TZDs lower …
Number of citations: 17 www.sciencedirect.com

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